Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyloxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-5-27-19(24)17-15(29-30(25,26)18-12(3)21-28-13(18)4)10-16(23)22(20-17)14-9-7-6-8-11(14)2/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBHQVAPHNBACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(ON=C2C)C)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Implications of Structural Variations
Table 2: Inferred Property Differences
| Property | Target Compound | Analog (CAS 899943-06-7) |
|---|---|---|
| Solubility | Lower (due to hydrophobic o-tolyl and isoxazole) | Moderate (polar amide and benzodioxin groups) |
| Reactivity | Higher (labile sulfonate ester) | Lower (stable ether and amide linkages) |
| Synthetic Utility | Intermediate for further functionalization | Terminal product with defined bioactivity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound’s synthesis likely involves sulfonyloxy coupling reactions. A plausible route starts with the activation of the 3,5-dimethylisoxazole-4-sulfonyl chloride, followed by nucleophilic substitution with a dihydropyridazine precursor. Optimization can be achieved by:
- Solvent Selection : Polar aprotic solvents like N,N-dimethylacetamide (DMAC) enhance reaction efficiency, as seen in similar sulfonyl coupling reactions .
- Catalyst/Base : Potassium carbonate (K₂CO₃) is effective for deprotonation and facilitating sulfonate ester formation .
- Temperature Control : Maintaining 80–100°C minimizes side reactions (e.g., hydrolysis) while ensuring complete coupling .
Q. Which spectroscopic techniques are critical for characterizing structural features like the sulfonyloxy and dihydropyridazine moieties?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (o-tolyl group at δ 7.2–7.5 ppm) and dihydropyridazine carbonyl signals (δ 160–170 ppm). The sulfonyloxy group may deshield adjacent protons .
- LC-MS/HPLC : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
- FT-IR : Detect sulfonate ester (S=O stretch at ~1350–1200 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
Q. What stability challenges arise during storage, and how should handling protocols be designed?
- Methodological Answer :
- Hydrolytic Degradation : The sulfonyloxy group is prone to hydrolysis. Store under anhydrous conditions (desiccator, argon atmosphere) at 2–8°C .
- Light Sensitivity : Protect from UV exposure to prevent dihydropyridazine ring decomposition .
- Stability Assays : Use accelerated stability testing (40°C/75% RH for 1 month) with LC-MS monitoring to identify degradation products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the sulfonyloxy group in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the sulfonyloxy group’s electron-withdrawing effects to predict sites susceptible to nucleophilic attack (e.g., sulfur center). Use software like Gaussian with B3LYP/6-31G(d) basis sets .
- Transition State Analysis : Compare energy barriers for alternative pathways (e.g., SN2 vs. SN1 mechanisms) to guide experimental design .
Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding tautomeric forms in solution?
- Methodological Answer :
- Variable Temperature NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by analyzing chemical shift changes at 25°C vs. −40°C .
- pH-Dependent Studies : Adjust solvent pH to stabilize specific tautomers. For example, acidic conditions may favor the keto form .
- X-ray Crystallography : Resolve solid-state tautomeric preferences and compare with solution-phase data .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity, and how can they be addressed?
- Methodological Answer :
- Byproduct Formation : At scale, competing reactions (e.g., over-alkylation) increase. Use kinetic profiling to identify optimal reaction times .
- Purification : Replace silica chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- Catalyst Screening : Test alternatives like DBU for improved regioselectivity in sulfonate coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
